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molecular formula C11H13N3O2S B8281565 N-cyano-N'-(3,4-dimethoxyphenyl)-S-methylisothiourea

N-cyano-N'-(3,4-dimethoxyphenyl)-S-methylisothiourea

Cat. No. B8281565
M. Wt: 251.31 g/mol
InChI Key: VOZHYVXIZRHIIY-UHFFFAOYSA-N
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Patent
US04647684

Procedure details

South African OPI specification No. 79/1059 describes a process for the production of 4-amino-6,7-dimethoxy-2-[4-(furo-2-yl)-piperazin-1-yl]-quinazoline (prazosin), in which 3,4-dimethoxyaniline is reacted with S,S-dimethyl-N-cyanodithioimidocarbonate to form N-cyano-N'-(3,4-dimethoxyphenyl)-S-methylisothiourea which is then condensed with 1-(furo-2-yl)-piperazine to form 4-(furo-2-yl)-piperazine-1-[N-cyano-N'-(3,4-dimethoxyphenyl)]-carboximide amide which, in turn, is closed at 180° C. to form the 4-amino-6,7-dimethoxy-2-[4-(furo-2-yl)-piperazin-1-yl]-quinazoline ring.
[Compound]
Name
4-amino-6,7-dimethoxy-2-[4-(furo-2-yl)-piperazin-1-yl]-quinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].[CH3:12][S-:13](C)[C:14](=[N:16][C:17]#[N:18])[S-]>>[C:17]([NH:16][C:14](=[N:6][C:5]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:3]([O:2][CH3:1])[CH:4]=1)[S:13][CH3:12])#[N:18]

Inputs

Step One
Name
4-amino-6,7-dimethoxy-2-[4-(furo-2-yl)-piperazin-1-yl]-quinazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(N)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S-](C([S-])=NC#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)NC(SC)=NC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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